

Pavinetant (MLE-4901): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Pavinetant

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavinetant, also known as MLE-4901 and formerly as AZD2624, is a potent and selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).^[1]^[2] It was investigated for the treatment of schizophrenia, menopausal hot flashes, and polycystic ovary syndrome (PCOS).^[2] While showing promise in early clinical trials for the relief of vasomotor symptoms in menopausal women, its development was ultimately discontinued due to observations of elevated liver transaminases. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Pavinetant**, intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Chemical Structure and Properties

Pavinetant is a quinoline carboxamide derivative with the following chemical structure and properties.

| Property | Value | Source |
|-------------------|--|--------|
| IUPAC Name | 3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | [2] |
| Molecular Formula | C26H25N3O3S | [2] |
| Molecular Weight | 459.56 g/mol | [2] |
| Canonical SMILES | <chem>CC(=O)N1C=CC2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)NS(=O)(=O)C</chem> | [2] |
| Synonyms | MLE-4901, AZD-4901, AZD2624, AZ-12472520 | [2] |
| CAS Number | 941690-55-7 | [2] |

Biological Properties and Mechanism of Action

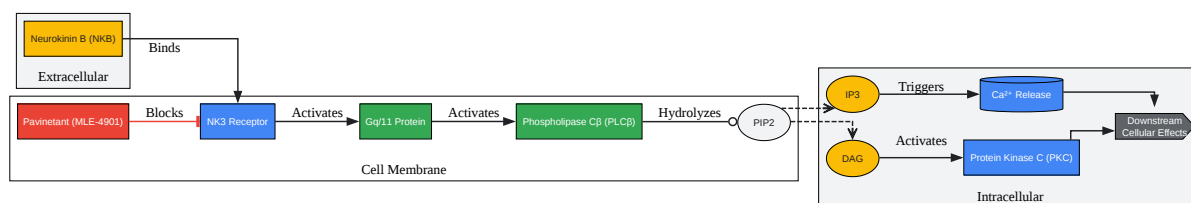
Pavinetant functions as a selective antagonist of the neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The endogenous ligand for NK3R is neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The NKB/NK3R signaling pathway is implicated in the regulation of gonadotropin-releasing hormone (GnRH) secretion and, consequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. In menopausal women, altered NKB signaling is thought to contribute to the vasomotor symptoms commonly known as hot flashes.

By blocking the NK3R, **Pavinetant** inhibits the downstream signaling cascade, leading to a reduction in the frequency and severity of hot flashes.

Signaling Pathway

The NK3 receptor is coupled to the Gq/11 family of G proteins.[3] Upon activation by its endogenous ligand, neurokinin B, the receptor facilitates the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase Cβ (PLCβ), which then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3]



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NK3 Receptor Signaling Pathway and Inhibition by **Pavinetant**.

In Vitro Pharmacology

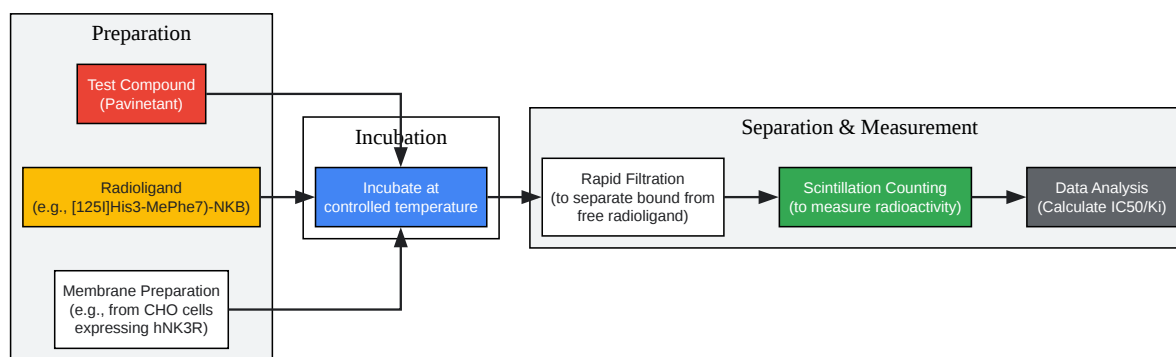
Pavinetant is a highly potent antagonist of the human NK3 receptor.

| Assay Type | Parameter | Value | Cell Line | Radioligand | Source |
|---------------------|------------------|--------|---------------------------------|------------------------|--------|
| Radioligand Binding | IC ₅₀ | 1.6 nM | CHO cells expressing human NK3R | [125I]His3-MePhe7)-NKB | [1] |

Experimental Protocols

Detailed, specific experimental protocols for the characterization of **Pavinetant** have not been extensively published. However, the following are representative methodologies for the types of assays used to evaluate NK3R antagonists.

This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.



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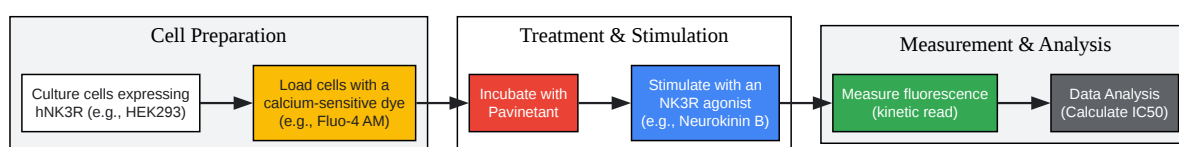
Workflow for a Radioligand Binding Assay.

Methodology:

- **Membrane Preparation:** Membranes from cells stably expressing the human NK3 receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.
- **Assay Setup:** In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [125I]-iodo-histidyl, methyl-Phe7] neurokinin B) and varying concentrations of the test compound (**Pavinetant**).
- **Incubation:** The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
- **Separation:** The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream effect of Gq-coupled receptor activation.



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Workflow for a Calcium Mobilization Assay.

Methodology:

- **Cell Culture:** Cells expressing the human NK3 receptor (e.g., HEK293 cells) are plated in a multi-well plate.
- **Dye Loading:** The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Antagonist Incubation:** The cells are pre-incubated with varying concentrations of **Pavinetant**.
- **Agonist Stimulation:** An NK3R agonist (e.g., neurokinin B) is added to the wells to stimulate the receptor.
- **Fluorescence Measurement:** The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.

- Data Analysis: The concentration of **Pavinetant** that inhibits 50% of the agonist-induced calcium response (IC50) is determined.

Pharmacokinetics and Metabolism

Detailed human pharmacokinetic data for **Pavinetant** from clinical trials is not readily available in the public domain. However, in silico studies and clinical observations provide some insights.

An in-silico analysis of **Pavinetant**'s ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggested a reasonable pharmacokinetic profile in comparison to other NK3R antagonists.[3] However, a key finding from clinical trials was the observation of elevated liver transaminases in some participants, which ultimately led to the discontinuation of its development.[1] This suggests a potential for hepatotoxicity that may not have been predicted by preclinical models.

Pavinetant has been shown to be an inhibitor of the cytochrome P450 enzyme CYP3A4/5 in vitro.

Clinical Trials

Pavinetant (as MLE-4901) was evaluated in a Phase 2, randomized, double-blind, placebo-controlled, crossover trial (NCT02668185) for the treatment of moderate-to-severe vasomotor symptoms in menopausal women.[1]

Key Aspects of the NCT02668185 Trial:

- Dosage: 40 mg administered orally, twice daily.[1]
- Treatment Duration: 4 weeks of treatment with **Pavinetant** and 4 weeks with placebo, separated by a 2-week washout period.[1]
- Primary Outcome: Reduction in the total number of hot flashes.[1]
- Key Findings: **Pavinetant** demonstrated a statistically significant and rapid reduction in the frequency and severity of hot flashes compared to placebo.[1]
- Adverse Events: The trial was terminated due to the observation of transient elevations in liver transaminases (alanine aminotransferase) in some participants.[1]

Summary and Conclusion

Pavinetant (MLE-4901) is a potent and selective NK3R antagonist with a well-defined mechanism of action. It demonstrated clinical efficacy in reducing menopausal hot flashes. However, its development was halted due to safety concerns related to liver enzyme elevations. The data and methodologies presented in this guide provide a valuable resource for researchers working on NK3R antagonists and related therapeutic areas. The experience with **Pavinetant** underscores the importance of thorough safety evaluations in drug development, particularly for novel mechanisms of action. Despite its discontinuation, the clinical success of **Pavinetant** in alleviating vasomotor symptoms has paved the way for the development of other NK3R antagonists for this indication.

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